molecular formula C21H26ClFN2O B2788592 N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 104818-37-3

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

Cat. No.: B2788592
CAS No.: 104818-37-3
M. Wt: 376.9 g/mol
InChI Key: USYVOKSFTZJZML-UHFFFAOYSA-N
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Description

para-Fluoroacetyl fentanyl (hydrochloride) is an analytical reference standard categorized as an opioid. para-Fluoroacetyl fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O.ClH/c1-17(25)24(20-9-7-19(22)8-10-20)21-12-15-23(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVOKSFTZJZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037268
Record name p-Fluoro acetylfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104818-37-3
Record name Para-fluoroacetyl fentanyl (hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104818373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Fluoro acetylfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-FLUOROPHENYL)-N-(1-(2-PHENYLETHYL)-4-PIPERIDINYL)-ACETAMIDE,MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFC47GV6NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
Reactant of Route 6
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N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

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